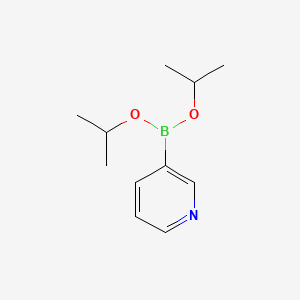
Diisopropyl pyridin-3-ylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl pyridin-3-ylboronate is an organoboron compound with the molecular formula C11H18BNO2. It is a boronic ester derivative of pyridine, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl pyridin-3-ylboronate can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal (Li, Mg, or Sn) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl pyridin-3-ylboronate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and organoboron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Diisopropyl pyridin-3-ylboronate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diisopropyl pyridin-3-ylboronate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
Methylboronic Acid: A simpler boronic acid with similar reactivity.
Vinylboronic Acid: Used in the synthesis of vinyl-substituted compounds.
Uniqueness: Diisopropyl pyridin-3-ylboronate is unique due to its pyridine ring, which imparts additional stability and reactivity compared to simpler boronic acids . This makes it particularly valuable in the synthesis of heterocyclic compounds and complex organic molecules .
Properties
Molecular Formula |
C11H18BNO2 |
|---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
di(propan-2-yloxy)-pyridin-3-ylborane |
InChI |
InChI=1S/C11H18BNO2/c1-9(2)14-12(15-10(3)4)11-6-5-7-13-8-11/h5-10H,1-4H3 |
InChI Key |
BZIJTHCLTBXYSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC=C1)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















